4,5-Dibromo-1-methyl-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of 4,5-dibromo-1-methyl-1H-imidazole derivatives can be achieved through several synthetic routes, which include regioselective arylation and bromination processes. One reported method involves the palladium-catalyzed direct C-5 arylation of commercially available 1-methyl-1H-imidazole with aryl bromides. This is followed by selective C-4 bromination of the resulting 5-aryl-1-methyl-1H-imidazoles with N-bromosuccinimide (NBS), and then a Suzuki-type reaction under phase-transfer conditions to achieve the desired substitution pattern (Bellina, F., et al., 2008).
Molecular Structure Analysis
The crystal structure of 2,4,5-tribromo-1-methyl-1H-imidazole has been determined through X-ray crystallography, providing insights into its molecular geometry and the arrangement of bromine atoms around the imidazole ring. This study highlights the compound's crystalline structure and the intermolecular interactions that stabilize its configuration (Peppel, T., & Köckerling, M., 2009).
Scientific Research Applications
Cytotoxic Properties : A study describes a procedure for synthesizing 1-methyl-1H-imidazoles with cytotoxic properties against various human tumor cell lines, highlighting the potential application of these compounds in cancer research and therapy (Bellina et al., 2008).
Biologically Important Molecules : Imidazoles, including derivatives of 4-methyl-1H-imidazole, are essential in many biologically significant molecules, suggesting their utility in medical chemistry (Orhan et al., 2019).
Angiotensin II Receptor Antagonists : Compounds with structures involving 4,5-disubstituted-1H-imidazoles have been explored as angiotensin II receptor antagonists, indicating their potential in cardiovascular drug development (Bovy et al., 1993).
Antibacterial and Antiparasitic Properties : Derivatives of 4-methyl-1H-imidazole have been synthesized with antibacterial and antiparasitic activities, underlining their application in infectious disease treatment (Mathias et al., 2017).
Copper Corrosion Inhibition : Imidazoles, including 1-methyl derivatives, have been evaluated as copper corrosion inhibitors, suggesting their importance in industrial applications, especially in corrosion science (Kovačević et al., 2017).
Fuel Cell Electrolytes : Imidazole and 1-methyl imidazole have been used as additives in polybenzimidazole, a high-temperature proton-conducting polymer electrolyte, highlighting their use in fuel cell technology (Schechter & Savinell, 2002).
Imidazole-Based Medicinal Chemistry : Imidazole derivatives are widely used in medicinal chemistry due to their ability to bind with various enzymes and receptors, showing their versatility in drug development for various diseases (Zhang et al., 2014).
Future Directions
Imidazole-based compounds have a wide range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, the research and development of new drugs using “4,5-Dibromo-1-methyl-1H-imidazole” and similar compounds may be a promising future direction.
properties
IUPAC Name |
4,5-dibromo-1-methylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N2/c1-8-2-7-3(5)4(8)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFCQTKCCPQLKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378409 | |
Record name | 4,5-Dibromo-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-1-methyl-1H-imidazole | |
CAS RN |
1003-50-5 | |
Record name | 4,5-Dibromo-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dibromo-1-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.